![molecular formula C13H15FN2O2 B2756350 N-(4-Fluoro-3-morpholin-4-ylphenyl)prop-2-enamide CAS No. 2196446-86-1](/img/structure/B2756350.png)
N-(4-Fluoro-3-morpholin-4-ylphenyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been investigated in various studies. For instance, a potential new drug to fight against the COVID-19 virus, (E)-1-(2,4-dichlorophen-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one molecule has been investigated via computational assessment and molecular docking approach . From the conformer analysis and optimization, the most stable structure is determined .Molecular Structure Analysis
The molecular structure of “N-(4-Fluoro-3-morpholin-4-ylphenyl)prop-2-enamide” can be analyzed using various techniques. For instance, the compound prop-2-enamide, which has a similar structure, has a molecular formula of C9H15N3O3, an average mass of 213.234 Da, and a monoisotopic mass of 213.111343 Da .Chemical Reactions Analysis
The chemical reactions involving “N-(4-Fluoro-3-morpholin-4-ylphenyl)prop-2-enamide” can be complex. For example, the metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Fluoro-3-morpholin-4-ylphenyl)prop-2-enamide” can be inferred from similar compounds. For example, the compound (2E)-3-(4-bromophenyl)-N-(morpholin-4-yl)prop-2-enamide has a molecular formula of C13H15BrN2O2 and a molecular weight of 311.179 .properties
IUPAC Name |
N-(4-fluoro-3-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-13(17)15-10-3-4-11(14)12(9-10)16-5-7-18-8-6-16/h2-4,9H,1,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDBMXCHJBIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-3-morpholin-4-ylphenyl)prop-2-enamide |
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